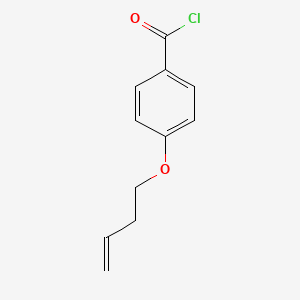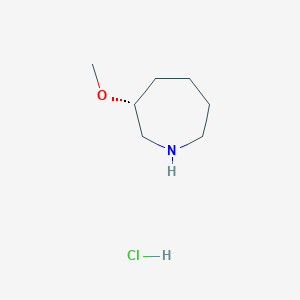
Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate is a heterocyclic compound belonging to the indolizine family Indolizines are known for their unique structural features and significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate typically involves the reaction of 2-alkylpyridines with various reagents. One common method includes the oxidation of 2-(pyridin-2-yl)acetonitrile with selenium dioxide . Another approach involves the reaction of ethyl-2-phenylacetate with ethane-1,2-diol and 3-phenylpropioaldehyde under metal and solvent-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted indolizines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate involves its interaction with various molecular targets. The indolizine ring system can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylate derivatives: Compounds with similar carboxylate functionality.
Indolizine derivatives: Various substituted indolizines with different functional groups.
Uniqueness: Ethyl 7-(hydroxymethyl)indolizine-2-carboxylate stands out due to its unique combination of the indolizine ring, hydroxymethyl group, and carboxylate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
ethyl 7-(hydroxymethyl)indolizine-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)10-6-11-5-9(8-14)3-4-13(11)7-10/h3-7,14H,2,8H2,1H3 |
InChI-Schlüssel |
GHNRCTUDBZRJKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


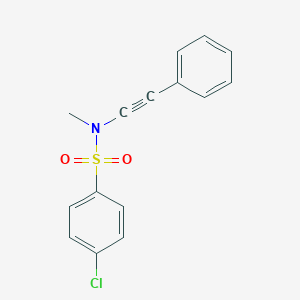
![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)

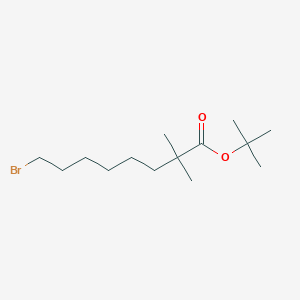
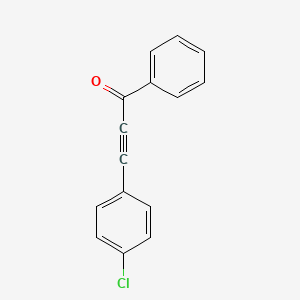
![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)

